REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1.F[B-](F)(F)F.[O:17]=[N+:18]=[O:19]>C1S(=O)(=O)CCC1>[OH:1][C:2]1[C:11]([N+:18]([O-:19])=[O:17])=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
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14.5 g
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Type
|
reactant
|
Smiles
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OC1=CC=C2C=CN=CC2=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCCS1(=O)=O
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Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.O=[N+]=O
|
Type
|
CUSTOM
|
Details
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The brown slurry is stirred and to it
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with cooling (ice bath)
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Type
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STIRRING
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Details
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The reaction is stirred for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The reaction is then quenched with 100 ml of methanol
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated twice with ether
|
Type
|
CUSTOM
|
Details
|
to precipitate a dark solid (19.0 g, 100%)
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C2C=CN=CC2=C1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |